7,12A-dihydro-6aH-benzo[d]benzo[4,5]imidazo[2,1-b][1,3]thiazine
Description
7,12A-Dihydro-6aH-benzo[d]benzo[4,5]imidazo[2,1-b][1,3]thiazine (hereafter referred to by its full systematic name) is a nitrogen- and sulfur-containing heterocyclic compound with a fused polycyclic structure. This molecule features a benzimidazole core fused with a benzothiazine moiety, creating a rigid, electron-deficient scaffold. Its synthesis often involves coupling 2-mercaptobenzimidazole derivatives with halogenated aromatic compounds under transition-metal catalysis (e.g., CuI) or base-mediated conditions . The non-conjugated sp³ hybridized methylene bridge in its structure disrupts electron delocalization, retaining high triplet energy (ET ≈ 3.0 eV) and enabling applications in optoelectronics, such as host materials for thermally activated delayed fluorescence (TADF) organic light-emitting diodes (OLEDs) . Additionally, derivatives of this compound exhibit biological activity, including anticancer and enzyme inhibition properties .
Properties
Molecular Formula |
C14H12N2S |
|---|---|
Molecular Weight |
240.33 g/mol |
IUPAC Name |
7,12a-dihydro-6aH-benzimidazolo[1,2-a][3,1]benzothiazine |
InChI |
InChI=1S/C14H12N2S/c1-3-7-12-10(5-1)9-17-14-15-11-6-2-4-8-13(11)16(12)14/h1-9,12,14-15H |
InChI Key |
PUAPMQJVMRDNOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC3N2C4C=CC=CC4=CS3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for the preparation of this compound. One notable method involves the regio- and diastereoselective synthesis of 3,4-dihydro-2H-benzo[4,5]imidazo[2,1-b][1,3]thiazines. Under mild reaction conditions, functionalized 3,4-dihydro-2H-benzo[4,5]imidazo[2,1-b][1,3]thiazines can be prepared with two contiguous stereogenic centers on the thiazine ring .
Reaction Conditions:: The synthesis of 7,12A-dihydro-6aH-benzo[d]benzo[4,5]imidazo[2,1-b][1,3]thiazine involves various reactions, including cyclization processes. For instance, tetraline-containing epoxy tosylate has been successfully used in the reaction, leading to the formation of pentacyclic products with syn stereochemistry .
Industrial Production:: While industrial-scale production methods are not widely documented, research efforts continue to explore scalable and efficient routes for large-scale synthesis.
Chemical Reactions Analysis
7,12A-dihydro-6aH-benzo[d]benzo[4,5]imidazo[2,1-b][1,3]thiazine can undergo various chemical transformations:
Oxidation: It may be oxidized under specific conditions.
Reduction: Reduction reactions can modify its structure.
Substitution: Substituents can be introduced at different positions. Common reagents include Lewis acids, bases, and transition metal catalysts. Major products formed depend on the specific reaction conditions.
Scientific Research Applications
Pharmacological Applications
Research indicates that derivatives of 7,12A-dihydro-6aH-benzo[d]benzo[4,5]imidazo[2,1-b][1,3]thiazine exhibit a range of biological activities:
- Antimicrobial Activity : Studies have shown that compounds derived from this structure possess significant antibacterial and antifungal properties. For instance, certain derivatives have demonstrated efficacy against pathogens like Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MIC) as low as 15.62 µg/ml for antifungal activity .
- Anti-inflammatory Effects : Some derivatives have been evaluated for their anti-inflammatory properties. For example, a study reported a notable suppression index in carrageenan-induced edema models in rats .
- Antitumor Potential : The compound's structural analogs have been investigated for their ability to inhibit tumor cell proliferation. Specific derivatives have shown enhanced potency against PI3Kα, indicating potential as targeted cancer therapies .
Synthesis and Modification
The synthesis of 7,12A-dihydro-6aH-benzo[d]benzo[4,5]imidazo[2,1-b][1,3]thiazine can be achieved through various methods including multi-component reactions and cyclization techniques. These synthetic pathways allow for the introduction of different substituents that can modulate the compound's pharmacological properties .
Case Studies
Several studies have documented the synthesis and bioactivity of derivatives based on the core structure of 7,12A-dihydro-6aH-benzo[d]benzo[4,5]imidazo[2,1-b][1,3]thiazine:
- Study on Antimicrobial Activity : A series of pyridinyloxy derivatives were synthesized and tested for antibacterial and antifungal activities. The most active compounds exhibited significant effects against various microbial strains .
- Evaluation of Anti-inflammatory Activity : In vivo studies demonstrated that certain derivatives significantly reduced inflammation in animal models, suggesting their potential use in treating inflammatory diseases .
Mechanism of Action
The precise mechanism by which 7,12A-dihydro-6aH-benzo[d]benzo[4,5]imidazo[2,1-b][1,3]thiazine exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
Structural and Functional Analogues in Optoelectronics
Table 1: Comparison of Key Properties for OLED Host Materials
- Key Findings :
- The target compound and its carbazole derivatives (CzBBIT, 2CzBBIT) exhibit higher triplet energies (3.0 eV) compared to simpler benzothiazole analogues (2.8 eV), making them superior for TADF applications .
- The sp³ hybridized bridge in BBIT derivatives enhances solubility and prevents aggregation, unlike fully conjugated systems like BIT .
Anticancer Activity Compared to EGFR Inhibitors
Table 2: Cytotoxicity of Selected Derivatives Against Cancer Cell Lines
- Key Findings: The target compound’s derivative shows moderate cytotoxicity (IC50 = 21.59 μM) against Panc1 cells, comparable to etoposide (25.19 μM) but less potent than EGFR-targeting thiazole derivatives like D04 . Selectivity for cancer cells over normal cells (e.g., HL7702, HUVEC) is lower in BBIT derivatives than in D04, suggesting room for structural optimization .
Enzyme Inhibition vs. Tyrosinase Inhibitors
Table 3: Inhibition Constants for Tyrosinase Inhibitors
- Substituent position (e.g., 3,4-dihydroxy vs. 2,4-dihydroxy) modulates substrate specificity and potency .
Biological Activity
7,12A-dihydro-6aH-benzo[d]benzo[4,5]imidazo[2,1-b][1,3]thiazine is a complex heterocyclic compound belonging to the thiazine class. This compound features a unique fused ring system that combines benzothiazine and imidazole structures, which may contribute to its diverse biological activities. Understanding its biological activity is crucial for exploring potential therapeutic applications.
- Molecular Formula : C14H11ClN2S
- Molecular Weight : 274.77 g/mol
- CAS Number : 1353998-89-6
Biological Activities
Research indicates that thiazine derivatives, including 7,12A-dihydro-6aH-benzo[d]benzo[4,5]imidazo[2,1-b][1,3]thiazine, exhibit various biological activities:
- Anticancer Activity : Some studies suggest that this compound may inhibit tumor growth by targeting specific cancer cell pathways. The presence of chlorine in its structure enhances its reactivity and potential interactions with biological targets.
- Enzyme Inhibition : The compound has shown promise in inhibiting carbonic anhydrase (CA) isoforms. Research indicates that certain derivatives can selectively inhibit hCA II over other isoforms such as hCA I and hCA IX .
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Anticancer | Potential inhibition of tumor growth through specific pathways. |
| Enzyme Inhibition | Selective inhibition of carbonic anhydrase isoforms (e.g., hCA II) with varying inhibition constants. |
Structure-Activity Relationship (SAR)
The structure-activity relationship of 7,12A-dihydro-6aH-benzo[d]benzo[4,5]imidazo[2,1-b][1,3]thiazine reveals that modifications in the molecular structure can significantly influence biological activity. For instance:
- Chlorine Substituent : The presence of chlorine at certain positions enhances the compound's affinity for biological targets.
- Functional Groups : Variations in functional groups attached to the core structure affect the potency and selectivity against various enzymes and receptors .
Case Studies
Several studies have evaluated the biological activity of similar compounds:
- Inhibition of Carbonic Anhydrase : A study on imidazo[2,1-b]thiazole derivatives demonstrated selective inhibition against hCA II with inhibition constants ranging from 57.7 to 98.2 µM . This suggests that modifications similar to those in 7,12A-dihydro-6aH-benzo[d]benzo[4,5]imidazo[2,1-b][1,3]thiazine could yield compounds with enhanced selectivity.
- Anticancer Efficacy : Research has shown that thiazine derivatives possess cytotoxic effects on various cancer cell lines. For instance, compounds with imidazole rings have been linked to apoptosis induction in cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
